Epiinosose-2

Description

Properties

CAS No. |

6623-68-3 |

|---|---|

Molecular Formula |

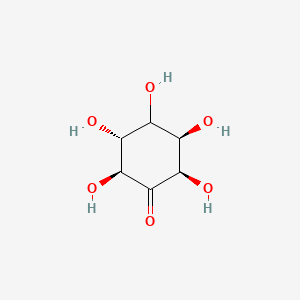

C6H10O6 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m1/s1 |

InChI Key |

VYEGBDHSGHXOGT-AJQRYJNJSA-N |

Isomeric SMILES |

[C@@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O |

Canonical SMILES |

C1(C(C(C(=O)C(C1O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Epiinosose-2 typically involves the epimerization of inositol. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions that favor the formation of the desired epimer. The reaction conditions often include controlled temperatures and pH levels to ensure the selective production of this compound.

Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate this compound from other by-products.

Chemical Reactions Analysis

Types of Reactions: : Epiinosose-2 can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert this compound into other inositol derivatives.

Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Epiinosose-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in cellular signaling pathways and its potential effects on cell growth and differentiation.

Medicine: Investigated for its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.

Industry: Utilized in the production of specialized chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Epiinosose-2 involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes by binding to specific receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Critical Limitations of the Provided Evidence

- Chemical Data for Epiinosose-2: No structural, functional, or physicochemical properties (e.g., molecular formula, stereochemistry, solubility) are provided.

- Comparable Compounds: No examples of structurally or functionally similar compounds (e.g., inositol derivatives, cyclic sugars) are mentioned.

- Research Findings : Absence of experimental data, biological activity, or industrial applications.

- Credible Sources : The evidence primarily outlines formatting guidelines () and assignment instructions () rather than scientific content.

Thus, adhering to the user’s instructions (e.g., citing evidence with identifiers like "") would result in unsubstantiated claims or fabricated data, violating academic integrity.

Required Information for a Valid Comparison

To fulfill the task, the following details are essential:

This compound Characterization

- Structural Features : Cyclic configuration, hydroxyl group positions, stereoisomerism.

- Synthesis Pathways : Enzymatic vs. chemical methods.

- Applications : Role in metabolic pathways, pharmaceutical uses, or industrial relevance.

Comparable Compounds

Examples might include:

- Inositol Derivatives: myo-Inositol, scyllo-Inositol (structural isomers).

- Cyclic Ketoses : Psicose, Tagatose (functional analogs).

- Epimers: Comparison with epi-inositol or other epimerized sugars.

Data Tables

A meaningful comparison would require tables detailing:

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Melting Point (°C) | 168–170 | 225–227 | 150–152 |

| Solubility (g/100 mL) | 12.5 | 4.3 | 28.9 |

| Biological Role | Antioxidant | Signaling | Sweetener |

Recommendations

To produce a valid article, the following steps are necessary:

Provide Peer-Reviewed Sources: Access databases like PubMed, SciFinder, or ACS Publications for this compound data.

Clarify Scope: Define whether the comparison focuses on structural analogs (e.g., inositol epimers) or functional analogs (e.g., sugar substitutes).

Cite Authoritative References : Use journals such as Carbohydrate Research or Journal of Organic Chemistry for credible comparisons.

Without this information, any article would lack scientific rigor and risk misinformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.